

GW814408X chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GW814408X	
Cat. No.:	B10755935	Get Quote

In-Depth Technical Guide: GW814408X

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW814408X is a potent and selective small molecule inhibitor of Aurora Kinase C (AURKC), a member of the Aurora kinase family of serine/threonine kinases that play crucial roles in the regulation of cell cycle progression, particularly during mitosis.[1] As a component of the Kinase Chemogenomic Set (KCGS), **GW814408X** serves as a valuable chemical probe for investigating the biological functions and therapeutic potential of targeting AURKC.[2] This document provides a comprehensive technical overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for **GW814408X**.

Chemical Structure and Properties

GW814408X is a synthetic organic compound belonging to the 4-hydrazinyl pyrazolopyrimidine chemotype.[3][4] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	886599-05-9
Molecular Formula	C19H16N6O
IUPAC Name	2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazono-4-pyridinecarboxaldehyde
SMILES	COC1=CC(C2=CNC3=C2N=CN=C3N/N=C/C4= CC=NC=C4)=CC=C1[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	344.37 g/mol
Appearance	Solid
Storage	Store at room temperature.[1]
Purity	Typically >98% (as supplied by vendors)

Note: Additional physicochemical properties such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination.

Biological Activity and Mechanism of Action

GW814408X functions as an ATP-competitive inhibitor of AURKC. The Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition Profile

While **GW814408X** is characterized as an AURKC inhibitor, a detailed public kinase selectivity profile with specific IC50 values across a broad panel of kinases is not readily available. As part of the KCGS, it is expected to have a relatively narrow spectrum of activity.



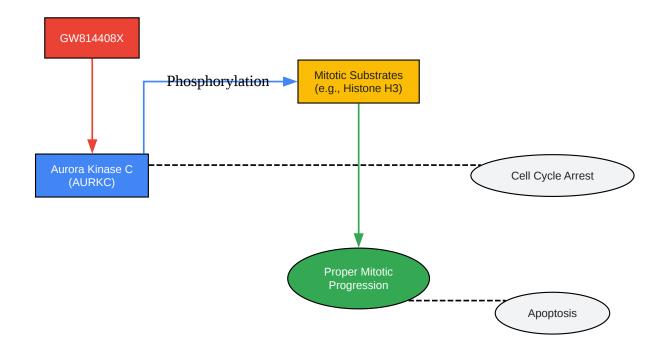
Quantitative data on the IC50 of **GW814408X** against AURKC and other kinases is not consistently reported in publicly accessible sources. Researchers are advised to consult specialized databases or perform their own kinase profiling assays.

Cellular Effects

In cellular assays, **GW814408X** has been shown to exhibit cell line-dependent toxicity.[2] For instance, it has demonstrated cytotoxic effects on HeLa cells.[1][2] Inhibition of AURKC by **GW814408X** is expected to disrupt normal cell division, leading to defects in chromosome alignment and segregation, potentially resulting in aneuploidy and, ultimately, cell death in rapidly dividing cells.

Signaling Pathways

As an inhibitor of AURKC, **GW814408X** directly impacts the signaling pathways regulated by this kinase. The primary consequence of AURKC inhibition is the disruption of mitotic events.



Click to download full resolution via product page



Caption: Inhibition of AURKC by **GW814408X** disrupts mitotic progression, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of **GW814408X**.

In Vitro Kinase Assay (General Protocol for Aurora Kinases)

This protocol describes a general method to determine the in vitro inhibitory activity of **GW814408X** against AURKC. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human Aurora Kinase C (AURKC)
- Kinase substrate (e.g., Kemptide or Myelin Basic Protein)[5][6]
- GW814408X (dissolved in DMSO)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
 [7]
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well or 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of GW814408X in kinase assay buffer. The final DMSO concentration should not exceed 1%.

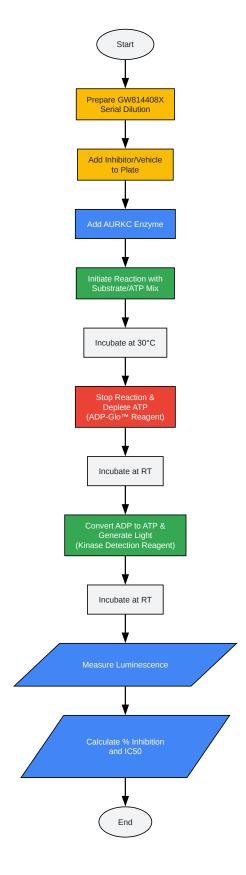
Foundational & Exploratory





- In a white assay plate, add the diluted **GW814408X** or vehicle (DMSO) control.
- Add the AURKC enzyme to each well, except for the "no enzyme" control wells.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[7]
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 Incubate at room temperature for 40-45 minutes.[7]
- Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.[7]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **GW814408X** and determine the IC50 value by fitting the data to a dose-response curve.





Click to download full resolution via product page



Caption: Workflow for an in vitro kinase assay to determine the inhibitory activity of **GW814408X**.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of **GW814408X** on a cell line such as HeLa.

Materials:

- HeLa cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- GW814408X (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO (for solubilization)
- 96-well clear flat-bottom plates
- Microplate reader capable of measuring absorbance at 490-570 nm

Procedure:

- Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
- Prepare serial dilutions of GW814408X in complete culture medium.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of GW814408X or vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
- After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

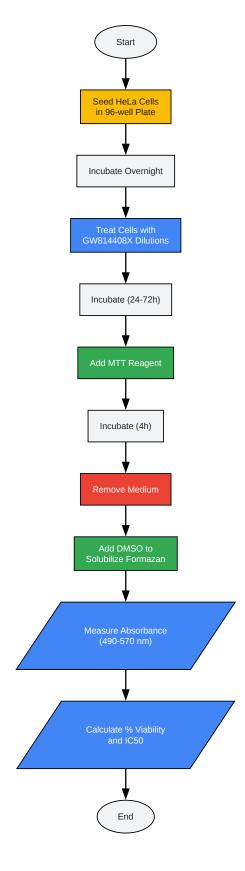
Foundational & Exploratory





- Carefully remove the medium containing MTT.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
- Gently shake the plate to ensure complete solubilization.
- Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8]
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for a cell viability (MTT) assay to assess the cytotoxicity of GW814408X.



Conclusion

GW814408X is a valuable research tool for studying the biological roles of Aurora Kinase C. Its inclusion in the Kinase Chemogenomic Set underscores its utility as a selective chemical probe. The information and protocols provided in this guide are intended to facilitate further investigation into the mechanism of action and potential therapeutic applications of **GW814408X** and other AURKC inhibitors. Researchers should note the limited availability of comprehensive public data on its kinase selectivity and physicochemical properties, which may necessitate independent experimental determination for specific research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The Kinase Chemogenomic Set (KCGS): An Open Science Resource for Kinase Vulnerability Identification PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [GW814408X chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10755935#gw814408x-chemical-structure-and-properties]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com